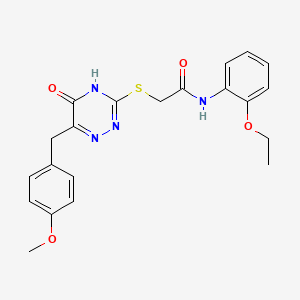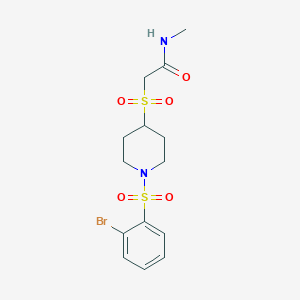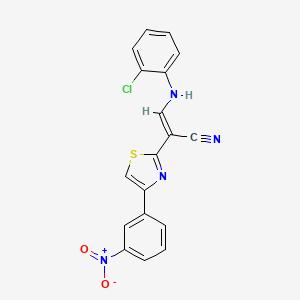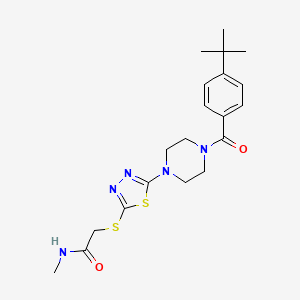
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one, also known as MSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MSAP is a heterocyclic compound that contains a four-membered azetidine ring and a conjugated enone moiety.
Scientific Research Applications
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities in vitro. In addition, this compound has been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of certain enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.
Advantages and Limitations for Lab Experiments
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. Firstly, this compound is a stable and easily synthesized compound, making it readily available for research. Secondly, this compound has been shown to exhibit various biological activities, making it a potential candidate for drug development and enzyme inhibition studies. However, there are also limitations to the use of this compound in laboratory experiments. This compound has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one. Firstly, further studies are needed to elucidate the mechanism of action of this compound, including its effects on cellular signaling pathways and gene expression. Secondly, studies are needed to investigate the potential applications of this compound in drug development, enzyme inhibition, and other areas of research. Finally, studies are needed to optimize the synthesis of this compound to improve its yield and purity, as well as to develop new methods for its delivery and administration.
Synthesis Methods
The synthesis of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one involves the reaction of 3-methylsulfonylazetidine with propenone in the presence of a base. The reaction proceeds through a Michael addition followed by a cyclization step, resulting in the formation of this compound. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
properties
IUPAC Name |
1-(3-methylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-3-7(9)8-4-6(5-8)12(2,10)11/h3,6H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDXKDGNTPWWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)


![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)



![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

